PI-103 (Hydrochloride) is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3K), particularly targeting the alpha and delta isoforms. This compound has garnered attention in the field of cancer research due to its ability to interfere with the PI3K signaling pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound's hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays and potential therapeutic applications.
PI-103 was developed as part of a series of compounds aimed at inhibiting the PI3K pathway. It was first reported in scientific literature by researchers exploring the role of PI3K in cancer biology, particularly in relation to glioblastoma and other malignancies. The compound has been synthesized and characterized in multiple studies, highlighting its efficacy in preclinical models.
PI-103 (Hydrochloride) falls under the classification of small molecule inhibitors and is specifically categorized as a phosphoinositide 3-kinase inhibitor. Its chemical structure allows it to selectively bind to the ATP-binding site of PI3K, thereby preventing its activation.
The synthesis of PI-103 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of PI-103 features a thiazole ring and an aniline moiety, contributing to its interaction with the PI3K enzyme. The specific arrangement of functional groups on this scaffold is critical for its inhibitory activity.
Where , , , , and correspond to the respective counts of each atom in the molecular formula.
PI-103 undergoes various chemical reactions that are essential for its function as an inhibitor:
The kinetics of binding can be characterized using surface plasmon resonance (SPR) or similar techniques to determine affinity constants (Kd values) for PI3K isoforms.
PI-103 exerts its pharmacological effects by selectively inhibiting the activity of phosphoinositide 3-kinases, leading to decreased phosphorylation of downstream targets such as protein kinase B (AKT). This inhibition results in:
In cellular assays, PI-103 has been shown to decrease AKT phosphorylation levels significantly, indicating effective blockade of the PI3K pathway.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
PI-103 is primarily used in cancer research for:
The compound's ability to selectively inhibit specific isoforms makes it a valuable tool for dissecting complex signaling pathways involved in cancer progression and treatment resistance.
PI-103 (3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol hydrochloride) is a potent, ATP-competitive small-molecule inhibitor targeting key nodes in oncogenic signaling networks. Its primary biochemical targets are Class I phosphatidylinositol 3-kinases (PI3Ks), the mechanistic target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK). PI-103 exhibits distinct isoform selectivity within the PI3K family, with the lowest half-maximal inhibitory concentration (IC50) against p110α (2-8 nM), followed by p110δ (20-48 nM), p110β (88 nM), and p110γ (150-230 nM) [1] [2] [6]. This selectivity profile positions PI-103 as a valuable tool for dissecting isoform-specific PI3K functions. Beyond lipid kinases, PI-103 strongly inhibits mTOR complexes (mTORC1 IC50 = 20 nM; mTORC2 IC50 = 83 nM) and DNA-PK (IC50 = 2-26 nM), while showing minimal activity against related kinases like ATM or ATR (IC50 >850 nM) and over 40 other kinases even at high concentrations (10 µM) [1] [6] [9]. This multi-targeted inhibition disrupts parallel survival pathways, as evidenced by PI-103's submicromolar anti-proliferative effects in PTEN-deficient glioblastoma U87MG cells (GI50 = 0.14 µM) and other cancer models [1] [2].
Table 1: Inhibitory Profile of PI-103 Against Key Targets
Target | Isoform/Complex | IC50 (nM) | Biological Consequence |
---|---|---|---|
PI3K | p110α | 2-8 | Blocks PIP3 production, AKT membrane recruitment |
p110δ | 20-48 | Modulates immune cell signaling | |
p110β | 88 | Suppresses PTEN-null tumor growth | |
p110γ | 150-230 | Inhibits G-protein coupled receptor signaling | |
mTOR | mTORC1 | 20 | Inhibits cap-dependent translation (S6K, 4E-BP1) |
mTORC2 | 83 | Reduces AKT Ser473 phosphorylation | |
DNA-PK | - | 2-26 | Impairs DNA double-strand break repair |
Other Kinases | ATM | 920 | Negligible inhibition |
ATR | 850 | Negligible inhibition |
The high-affinity binding of PI-103 to PI3K and mTOR kinases stems from specific interactions with the ATP-binding cleft and adjacent hydrophobic regions. Structural studies reveal that the tricyclic pyridofuropyrimidine core of PI-103 occupies the adenine-binding pocket of p110α, forming critical hydrogen bonds with Val851 and Asp933 residues in the catalytic site [1] [3]. The morpholine moiety extends towards the affinity pocket, coordinating with the catalytic lysine residue (Lys802), while the phenolic group stabilizes the complex through hydrophobic interactions within a specific sub-pocket [3] [6]. This binding mode sterically hinders ATP access and prevents phosphotransfer to phosphatidylinositol substrates.
For mTOR, PI-103 exploits structural similarities in the kinase domain’s ATP-binding site. The inhibitor’s planar ring system mimics the purine ring of ATP, forming hydrogen bonds with conserved valine and aspartate residues analogous to those in PI3Ks [1] [9]. The simultaneous occupancy of both the adenine pocket and a hydrophobic back pocket adjacent to the catalytic cleft contributes to its dual PI3K/mTOR inhibition. This structural promiscuity enables PI-103 to block both PI3K-driven PIP3-dependent AKT activation at the plasma membrane and mTORC2-mediated AKT phosphorylation at Ser473 in the cytoplasm [1] [5] [9]. The compound’s bicyclic scaffold provides rigidity that enhances selectivity by excluding kinases with bulkier gatekeeper residues.
Concurrent inhibition of PI3K and mTOR complexes by PI-103 triggers profound autophagy through dual mechanisms. First, PI-103 dephosphorylates key mTORC1 substrates: ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). In U87MG glioblastoma cells, PI-103 treatment (30 nM) significantly reduces phosphorylated S6 ribosomal protein (p-S6RPSer235/236), a direct readout of S6K activity [1] [5]. Second, by inhibiting mTORC2, PI-103 diminishes AKT phosphorylation at Ser473, further relieving its negative regulation on the tuberous sclerosis complex (TSC1/2). This activates the TSC complex, converting Rheb-GTP to Rheb-GDP and inactivating mTORC1 [5] [9].
The resulting mTORC1 suppression activates Unc-51-like kinase 1 (ULK1) and disrupts the inhibitory ULK1-mTORC1 complex. This initiates autophagosome formation, evidenced by increased LC3-II conversion and autophagic flux in glioma and lymphoma models [5] [9]. In T-cell lymphoma cells, PI-103 (1 µM) elevates LC3-II levels by >3-fold within 6 hours, correlating with reduced phosphorylation of the autophagy repressor BAD (at Ser136) [3] [5]. This autophagic response serves as a survival mechanism initially but transitions to cell death under prolonged PI-103 exposure, particularly in tumors with hyperactive PI3K/AKT/mTOR signaling.
Table 2: Functional Consequences of PI-103-Mediated mTOR Inhibition
mTOR Complex | Target Phosphorylation Site | Effect of PI-103 | Downstream Consequence |
---|---|---|---|
mTORC1 | S6K1 (Thr389) | Decreased phosphorylation | Reduced protein synthesis; Ribosome biogenesis arrest |
4E-BP1 (Thr37/46) | Decreased phosphorylation | Cap-independent translation inhibition | |
ULK1 (Ser757) | Decreased phosphorylation | Autophagy initiation | |
mTORC2 | AKT (Ser473) | Decreased phosphorylation | Impaired FOXO/GSK3β regulation; Apoptosis sensitization |
PKCα (Ser657) | Decreased phosphorylation | Reduced cell survival and migration |
PI-103 modulates immune checkpoint ligand PD-L1 (CD274) expression via transcriptional mechanisms governed by the PI3K/AKT axis. In T-cell lymphoma models exposed to oxidative stress (H2O2), hyperactivation of PI3K/AKT signaling elevates PD-L1 expression. PI-103 (1 µM) reverses this by blocking AKT-driven phosphorylation events at Thr308 and Ser473, thereby suppressing AKT’s nuclear functions [3] [4]. This inhibition reduces the activity of transcription factors STAT3, NF-κB, and HIF-1α, which bind directly to the PD-L1 promoter. Specifically:
Additionally, PI-103 upregulates the tumor suppressor PTEN, a negative regulator of PI3K. In Dalton’s lymphoma ascites (DLA) cells, H2O2-induced oxidative stress reduces PTEN levels, but PI-103 restores PTEN expression by >50%, indirectly suppressing PD-L1 [3] [4]. This transcriptional reprogramming suggests that PI-103 could enhance anti-tumor immunity by mitigating immune escape mechanisms, particularly in tumors with PTEN loss or PIK3CA mutations where PI3K signaling constitutively elevates PD-L1.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1